molecular formula C7H6CdNO2- B3371477 2-aminobenzoate;cadmium CAS No. 7058-55-1

2-aminobenzoate;cadmium

Cat. No.: B3371477
CAS No.: 7058-55-1
M. Wt: 248.54 g/mol
InChI Key: GYMWQNQFUNDMBV-UHFFFAOYSA-M
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Description

2-Aminobenzoate;cadmium is a coordination compound formed by the interaction of 2-aminobenzoic acid and cadmium ions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-aminobenzoate;cadmium typically involves the reaction of 2-aminobenzoic acid with cadmium salts under controlled conditions. One common method involves dissolving 2-aminobenzoic acid in a suitable solvent, such as ethanol, and then adding a cadmium salt, such as cadmium chloride, to the solution. The reaction mixture is stirred and heated to facilitate the formation of the coordination compound. The resulting product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for efficiency and yield, with careful control of reaction conditions such as temperature, pH, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Aminobenzoate;cadmium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The amino group in 2-aminobenzoate can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinonoid structures, while reduction can produce amine derivatives. Substitution reactions can result in various substituted benzoates .

Scientific Research Applications

2-Aminobenzoate;cadmium has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of metal-organic frameworks (MOFs) and other coordination compounds.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent or a biochemical probe.

    Medicine: Research explores its potential use in drug delivery systems and as a component in diagnostic tools.

    Industry: It is investigated for its role in catalysis, materials science, and environmental remediation

Mechanism of Action

The mechanism by which 2-aminobenzoate;cadmium exerts its effects involves its interaction with specific molecular targets. The cadmium ion can coordinate with various ligands, influencing the compound’s reactivity and stability. In biological systems, it may interact with proteins and enzymes, affecting their function and activity. The pathways involved often include metal ion coordination and redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Aminobenzoate;cadmium is unique due to the specific properties imparted by the cadmium ionThe cadmium ion’s ability to form stable complexes with 2-aminobenzoate makes it particularly valuable in materials science and catalysis .

Properties

IUPAC Name

2-aminobenzoate;cadmium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2.Cd/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,8H2,(H,9,10);/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMWQNQFUNDMBV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])N.[Cd]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6CdNO2-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

118-92-3 (Parent)
Record name Cadmium anthranilate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007058551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4064553
Record name Benzoic acid, 2-amino-, cadmium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4064553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7058-55-1
Record name Cadmium anthranilate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007058551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-amino-, cadmium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 2-amino-, cadmium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4064553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cadmium dianthranilate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.585
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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